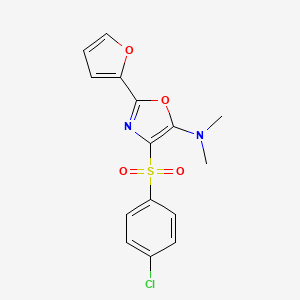

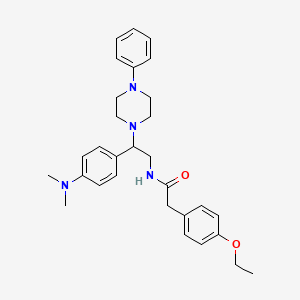

![molecular formula C21H26ClN3O3S B2515317 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride CAS No. 1215561-07-1](/img/structure/B2515317.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with varying yields. For instance, the synthesis of anti-emetic compounds with dimethylaminoethoxy and methylaminoethoxy groups has been reported, with yields ranging from 29% to 56% based on carbon dioxide . These syntheses typically involve reactions such as condensation and debenzylation steps, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

Structural analysis of similar compounds has been conducted using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, as well as X-ray analysis . These techniques are crucial for confirming the molecular structure of synthesized compounds. The presence of benzothiazole and dimethylaminoethyl groups in the compound of interest suggests that similar analytical methods could be used to determine its structure.

Chemical Reactions Analysis

The related compounds synthesized in the studies exhibit potential for further chemical reactions. For example, the presence of an N,O-bidentate directing group in a synthesized compound suggests suitability for metal-catalyzed C–H bond functionalization reactions . This implies that the compound of interest, with its benzothiazole core, may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, the properties of structurally related compounds can provide some insights. The compounds studied exhibit characteristics that can be deduced from their molecular structure, such as solubility, reactivity, and stability, which are often determined by functional groups present in the molecule. For instance, the presence of methoxy groups can influence the electron density and thus the reactivity of the aromatic system .

科学的研究の応用

Hypoxia-Selective Antitumor Agents

Compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride have been explored for their potential as hypoxia-selective antitumor agents. These compounds exhibit cytotoxicity under hypoxic conditions, making them candidates for targeting tumor cells in low oxygen environments. The selectivity for hypoxic cells is a critical aspect of reducing side effects and improving the efficacy of cancer treatments (Palmer et al., 1996).

Chemical Synthesis and Protection Groups

The use of dimethoxybenzyl and related moieties as protecting groups in chemical synthesis has been documented. These groups are instrumental in the protection of nitrogen atoms during the synthesis of complex molecules, highlighting the versatility of dimethoxybenzyl derivatives in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Anticancer Activity

Derivatives of benzamide, including those with dimethylamino and methoxy substituents, have been evaluated for their anticancer activity. These compounds have shown potent cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003).

Gastrointestinal Motility Enhancement

Compounds structurally related to this compound, such as itopride hydrochloride, have been studied for their effects on gastrointestinal motility. Itopride, in particular, has shown to stimulate gastrointestinal tract activity, suggesting potential applications in the treatment of functional bowel disorders and gastroparesis (Tsubouchi et al., 2003).

Corrosion Inhibition

Benzothiazole derivatives, including those with dimethylamino and methoxy groups, have been investigated as corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces can be crucial in extending the lifespan of metal components in industrial applications (Hu et al., 2016).

特性

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S.ClH/c1-14-6-8-15(9-7-14)20(25)24(13-12-23(2)3)21-22-18-16(26-4)10-11-17(27-5)19(18)28-21;/h6-11H,12-13H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGKHMVZQLNXKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)

![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)

![4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515243.png)

![1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2515244.png)

![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)